molecular formula C16H30O B3055056 15-Hexadecyn-1-OL CAS No. 62914-53-8

15-Hexadecyn-1-OL

Cat. No.: B3055056
CAS No.: 62914-53-8
M. Wt: 238.41 g/mol
InChI Key: KGUYWIWXJCKTGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

15-Hexadecyn-1-OL: is an organic compound with the molecular formula C16H30O It is a long-chain alkyne alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of a 15-carbon alkyne chain

Scientific Research Applications

Chemistry: 15-Hexadecyn-1-OL is used as a building block in organic synthesis. Its alkyne and hydroxyl functional groups make it a versatile intermediate for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways involving alkyne and alcohol groups.

Industry: this compound is used in the production of specialty chemicals, including surfactants, lubricants, and polymer additives.

Safety and Hazards

When handling 15-Hexadecyn-1-OL, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: 15-Hexadecyn-1-OL can be synthesized through various methods. One common approach involves the alkylation of terminal alkynes . For instance, the reaction between a 1-alkyne and a suitable alkyl halide in the presence of a strong base like sodium amide (NaNH2) can yield the desired product. Another method involves the hydroboration-oxidation of terminal alkynes, where the alkyne is first converted to a borane intermediate, followed by oxidation to form the alcohol.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. The hydroboration-oxidation method is often preferred due to its high selectivity and yield.

Chemical Reactions Analysis

Types of Reactions: 15-Hexadecyn-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.

    Reduction: The alkyne group can be reduced to form an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can be used to reduce the alkyne group.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide.

Major Products Formed:

    Oxidation: Aldehydes or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Alkyl halides.

Mechanism of Action

The mechanism of action of 15-Hexadecyn-1-OL depends on its specific application. In chemical reactions, the alkyne group can undergo addition reactions, while the hydroxyl group can participate in hydrogen bonding and nucleophilic substitution. In biological systems, the compound can interact with enzymes and other proteins through its functional groups, affecting their activity and function.

Comparison with Similar Compounds

    1-Hexadecyn-3-ol: Another alkyne alcohol with a hydroxyl group on the third carbon.

    3,7,11,15-Tetramethyl-1-hexadecyn-3-ol: A more complex alkyne alcohol with additional methyl groups.

Uniqueness: 15-Hexadecyn-1-OL is unique due to its specific structure, which combines a long alkyne chain with a terminal hydroxyl group. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis and other applications.

Properties

IUPAC Name

hexadec-15-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h1,17H,3-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUYWIWXJCKTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCCCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448480
Record name 15-HEXADECYN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62914-53-8
Record name 15-HEXADECYN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
15-Hexadecyn-1-OL
Reactant of Route 2
15-Hexadecyn-1-OL
Reactant of Route 3
Reactant of Route 3
15-Hexadecyn-1-OL
Reactant of Route 4
Reactant of Route 4
15-Hexadecyn-1-OL
Reactant of Route 5
Reactant of Route 5
15-Hexadecyn-1-OL
Reactant of Route 6
15-Hexadecyn-1-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.